molecular formula C3H4N2O B1212955 4-Imidazolone CAS No. 1968-28-1

4-Imidazolone

Cat. No. B1212955
CAS RN: 1968-28-1
M. Wt: 84.08 g/mol
InChI Key: CAAMSDWKXXPUJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Imidazolone belongs to the class of organic compounds known as alpha amino acids and derivatives. These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof. Imidazolone is soluble (in water) and a very weakly acidic compound (based on its pKa). Imidazolone has been primarily detected in blood. Within the cell, imidazolone is primarily located in the cytoplasm.
1,5-dihydro-4H-imidazol-4-one is an imidazolinone.

Scientific Research Applications

  • Copper-Catalyzed Synthesis Applications : Gong et al. (2010) developed a copper-catalyzed approach to synthesize 2,4-disubstituted imidazolones, which are important in medicinal chemistry due to their biological and pharmaceutical activities. This method is significant for applications in organic and medicinal chemistry (Gong et al., 2010).

  • Anticancer Research : Kumar et al. (2017) synthesized novel imidazolone fused quinazolinone derivatives, which showed significant cytotoxic activity against various cancer cell lines, indicating potential as anticancer agents (Kumar et al., 2017).

  • Antimicrobial Properties : Desai et al. (2021) reported the synthesis of imidazolone derivatives exhibiting moderate to marked antimicrobial action against bacterial and fungal pathogens, which are valuable in the development of new antimicrobial agents (Desai et al., 2021).

  • Anti-Inflammatory Applications : El‐Araby et al. (2012) discovered that certain 2,4-diaryl-5(4H)-imidazolone derivatives exhibit strong anti-inflammatory activity, highlighting their potential use in treating inflammatory conditions (El‐Araby et al., 2012).

  • Phosphine-Catalyzed Synthesis Method : Gabillet et al. (2014) developed a phosphine-catalyzed method for constructing 4-arylidene-5-imidazolones, which is a robust route to heterocycle analogs of fluorescent protein chromophores (Gabillet et al., 2014).

  • Connective Tissue Retention Mechanism Study : Ohta et al. (1998) identified a nucleophilic imidazolone metabolite in rats, which supports the hypothesis of imidazole moiety involvement in drug retention in connective tissue (Ohta et al., 1998).

  • Novel Alkaloids Discovery : Appleton et al. (2002) isolated novel imidazolone-containing alkaloids from the ascidian Pycnoclavella kottae, showing anti-inflammatory, anti-metabolic, and cytotoxic activities (Appleton et al., 2002).

  • Plant Growth Research : Grossmann (1990) discussed the use of imidazole structure-based plant growth retardants in physiological research, offering insights into the regulation of terpenoid metabolism in plants (Grossmann, 1990).

properties

IUPAC Name

1,4-dihydroimidazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2O/c6-3-1-4-2-5-3/h2H,1H2,(H,4,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAAMSDWKXXPUJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30274272
Record name 4-imidazolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30274272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.08 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Imidazolone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004363
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

4-Imidazolone

CAS RN

1968-28-1
Record name 2-Imidazolin-5-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1968-28-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC382330
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=382330
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-imidazolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30274272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Imidazolone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004363
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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